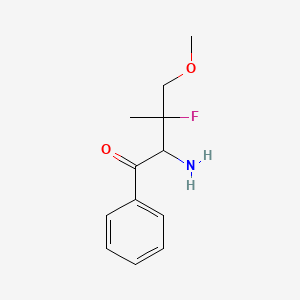![molecular formula C7H6BNO2S B13964290 Thieno[3,2-b]pyridin-7-ylboronic acid](/img/structure/B13964290.png)
Thieno[3,2-b]pyridin-7-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
B-thieno[3,2-b]pyridin-7-ylboronic acid: is a heterocyclic compound that contains both a thieno and pyridine ring fused together with a boronic acid functional group
準備方法
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange to introduce the boronic acid group at a specific position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate the C-H or C-F bonds on the pyridine ring.
Industrial Production Methods: Industrial production of B-thieno[3,2-b]pyridin-7-ylboronic acid typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
化学反応の分析
Types of Reactions:
Suzuki-Miyaura Coupling: This is a widely used reaction where B-thieno[3,2-b]pyridin-7-ylboronic acid undergoes cross-coupling with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach, to yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (such as potassium carbonate), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Protodeboronation: Radical initiators and specific solvents depending on the substrate.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Protodeboronation: Formation of hydrocarbons.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions .
Biology and Medicine:
- Potential applications in drug discovery and development due to its ability to form stable carbon-carbon bonds, which are crucial in the design of pharmaceuticals .
Industry:
作用機序
The primary mechanism of action for B-thieno[3,2-b]pyridin-7-ylboronic acid in chemical reactions involves the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling. This reaction proceeds via oxidative addition, transmetalation, and reductive elimination steps, facilitated by a palladium catalyst . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with an electrophilic partner.
類似化合物との比較
Thieno[2,3-b]pyridin-5-ylboronic acid: Another boronic acid derivative with a similar structure but different substitution pattern on the pyridine ring.
Benzo[b]thien-3-ylboronic acid: A related compound with a benzothiophene ring instead of a thienopyridine ring.
Uniqueness:
B-thieno[3,2-b]pyridin-7-ylboronic acid: is unique due to its specific ring fusion and boronic acid functional group, which confer distinct reactivity and applications in various fields.
特性
分子式 |
C7H6BNO2S |
|---|---|
分子量 |
179.01 g/mol |
IUPAC名 |
thieno[3,2-b]pyridin-7-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)5-1-3-9-6-2-4-12-7(5)6/h1-4,10-11H |
InChIキー |
ZCRLQDWVRFMLJW-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C(=NC=C1)C=CS2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(R)-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13964232.png)
![5-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13964249.png)


![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964265.png)
![Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-](/img/structure/B13964271.png)
![2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate](/img/structure/B13964278.png)


![Pyrazolo[1,5-b]pyridazine deriv. 16](/img/structure/B13964293.png)

